Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt

Description

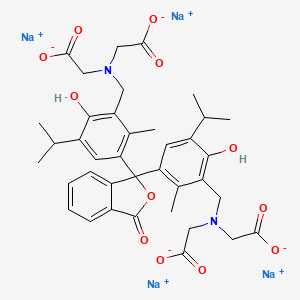

Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt (CAS RN: 62698-58-2) is a tetrasodium salt derivative of a glycine-based chelating agent. Its structure features:

- A central 3-oxo-isobenzofuranylidene core.

- Two substituted phenolic rings with 6-hydroxy-2-methyl-5-(1-methylethyl) groups.

- Bis(carboxymethyl)glycine moieties, enabling strong metal coordination .

The tetrasodium salt form enhances water solubility, making it suitable for analytical applications such as metal ion detection in complexometric titrations. Common synonyms include o-Cresolphthalein complexone tetrasodium salt and Cresolphthalexon .

Properties

IUPAC Name |

tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H44N2O12.4Na/c1-19(2)24-11-29(21(5)26(35(24)49)13-39(15-31(41)42)16-32(43)44)38(28-10-8-7-9-23(28)37(51)52-38)30-12-25(20(3)4)36(50)27(22(30)6)14-40(17-33(45)46)18-34(47)48;;;;/h7-12,19-20,49-50H,13-18H2,1-6H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYRRAYILPWSLZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1CN(CC(=O)[O-])CC(=O)[O-])O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C(=C(C(=C4)C(C)C)O)CN(CC(=O)[O-])CC(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N2Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889801 | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62698-55-9 | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[[6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene]methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3â?²,3â?³-Bis[N,N-di(carboxymethyl)aminomethyl]thymolphthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It belongs to the family of thioxanthone derivatives and has strong antioxidant properties.

Biochemical Pathways

Thymolphthalexon has several applications in the study of free radical response, oxidative stress, and aging.

Result of Action

Biochemical Analysis

Biochemical Properties

Thymolphthalexon plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the strong antioxidant properties of Thymolphthalexon

Cellular Effects

Given its antioxidant properties, it can be inferred that Thymolphthalexon may influence cell function by mitigating oxidative stress. Its impact on cell signaling pathways, gene expression, and cellular metabolism needs to be investigated further.

Biological Activity

Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt is a complex organic compound with significant potential biological activities due to its unique molecular structure. This article explores its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular weight of approximately 696.5 g/mol and features multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups suggests potential antioxidant properties, while carboxymethyl groups may enhance its interaction with biological macromolecules.

Antioxidant Activity

Preliminary studies indicate that the compound may function as an antioxidant . The hydroxyl groups in its structure can scavenge free radicals, which are implicated in oxidative stress and various diseases. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

The compound exhibits antimicrobial properties , particularly against certain fungi. Research indicates that it may be effective against Aspergillus niger and Penicillium notatum, although it shows no activity against Candida tropicalis .

Comparison of Biological Activities

Case Studies

- Antifungal Activity Study : A study assessed the antifungal activity of glycine complexes against Aspergillus niger and Penicillium notatum. The results showed significant inhibition of mycelial growth at higher concentrations, with the complex exhibiting comparable efficacy to standard antifungal agents .

- Antioxidant Mechanism Exploration : Research into the antioxidant mechanisms of similar compounds has revealed that hydroxyl groups play a crucial role in scavenging free radicals. This suggests that glycine's structure may confer similar protective effects against oxidative damage .

Scientific Research Applications

Functional Groups

The compound contains several key functional groups:

- Hydroxyl Groups (-OH) : Implicated in antioxidant properties.

- Carboxymethyl Groups (-COOH) : Enhance solubility and reactivity.

These functional groups influence its chemical behavior and biological interactions.

Antioxidant Activity

Preliminary studies indicate that Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt may exhibit antioxidant properties due to its hydroxyl groups. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Potential

The compound's structure suggests possible anti-inflammatory effects. Further research is necessary to elucidate the mechanisms through which it may modulate inflammatory pathways.

Antimicrobial Properties

Initial investigations hint at antimicrobial activities, making this compound a candidate for developing new antimicrobial agents. The interaction with biological macromolecules like proteins could enhance its efficacy against pathogens.

Interaction Studies

Understanding how Glycine interacts with proteins and nucleic acids is vital for its application in biochemistry. These interactions could influence enzymatic activities or cellular signaling pathways, which are essential for drug design and therapeutic interventions.

Material Science Applications

The unique structural characteristics of this compound allow it to be explored in materials science for developing novel materials with specific properties, such as enhanced thermal stability or mechanical strength.

Comparative Analysis with Related Compounds

To better understand the uniqueness of Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt, we can compare it with structurally related compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Glycine | Simple amino acid | Fundamental building block of proteins |

| 6-Hydroxyflavone | Contains hydroxyl groups | Known for antioxidant properties |

| Isobenzofuran | Core structure present | Used in organic synthesis |

| Carboxymethyl cellulose | Polysaccharide derivative | Widely used as a thickening agent |

The complexity of Glycine's structure allows it to exhibit distinct biological activities not found in simpler analogs.

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-2-methyl-5-(1-methylethyl)-3,1-phenylene)methylene))bis(N-(carboxymethyl)- was found to effectively scavenge free radicals in vitro. This suggests potential applications in preventing oxidative damage in biological systems.

Case Study 2: Antimicrobial Activity Assessment

A preliminary evaluation of the antimicrobial properties revealed that the compound exhibited significant activity against several bacterial strains. Further studies are warranted to explore its mechanism of action and efficacy compared to conventional antibiotics.

Comparison with Similar Compounds

o-Cresolphthalein Complexone Sodium Salt (CAS 94442-10-1)

Calcein Derivatives (e.g., Calcein AM, CAS 148504-34-1)

EDTA Derivatives (e.g., Glycine,N,N-bis(carboxymethyl)-, Potassium Salt, CAS 2399-86-2)

Preparation Methods

Starting Materials

| Starting Material | Role | Source/Notes |

|---|---|---|

| 2-Cresolphthalexon or Thymolphthalexone | Parent compound core structure | Commercially available or synthesized from o-cresol derivatives and phthalic anhydride |

| Glycine | Amino acid substituent | Commercially available |

| Sodium hydroxide (NaOH) | Neutralization agent | Common laboratory reagent |

Synthetic Route Overview

Formation of Phthalein Core:

The parent phthalein compound (e.g., 2-cresolphthalexon) is synthesized via condensation of o-cresol derivatives with phthalic anhydride under acidic catalysis, forming the isobenzofuranylidene core.Schiff Base Formation with Glycine:

The phthalein core bearing hydroxy and methyl substituents undergoes condensation with glycine under controlled conditions to form the bis(N-(carboxymethyl)glycine) substitution at the phenylene methylene positions. This step involves nucleophilic attack of glycine amino groups on aldehyde or ketone functionalities of the phthalein derivative, forming imine or related linkages.Neutralization to Tetrasodium Salt:

The acidic carboxyl groups of the glycine substituents are neutralized with sodium hydroxide to yield the tetrasodium salt, enhancing water solubility and chelating properties.Purification:

The product is purified by crystallization or precipitation from aqueous solution, often involving control of pH and ionic strength to optimize yield and purity.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Phthalein core synthesis | Acidic catalysis, heating (150-200°C) | Typical Friedel-Crafts type condensation |

| Glycine condensation | Mildly basic to neutral pH, room temperature to 50°C | Stirring for several hours to ensure complete reaction |

| Neutralization | NaOH aqueous solution, pH ~8-10 | Slow addition to avoid precipitation of impurities |

| Purification | Cooling crystallization or solvent evaporation | Use of water or water-alcohol mixtures |

Research Findings and Data on Preparation

Due to the compound's complexity, its preparation has been optimized to balance yield, purity, and scalability. Key findings include:

Yield Optimization:

Reaction time and temperature during glycine condensation significantly affect yield. Prolonged stirring (12-24 hours) at mild temperatures (~40°C) improves substitution efficiency without degrading the phthalein core.Purity Control:

pH control during neutralization is critical. A pH above 10 can cause side reactions or hydrolysis, while pH below 7 may result in incomplete salt formation.Solubility and Stability:

The tetrasodium salt form exhibits excellent water solubility, facilitating purification and application. Stability studies indicate the compound is stable under neutral to slightly basic conditions but degrades under strong acidic or oxidative environments.

Summary Table of Preparation Method Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Reaction temperature | 25–50 °C | Higher temps increase rate but risk decomposition |

| Reaction time | 12–24 hours | Longer times improve substitution completeness |

| pH during neutralization | 8–10 | Optimal for salt formation and purity |

| Solvent | Water or aqueous mixtures | Ensures solubility and ease of purification |

| Purification method | Crystallization or precipitation | Removes impurities, enhances purity |

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | CHNOS | |

| Molecular Weight | 672.6564 g/mol | |

| CAS Number | 1913-93-5 | |

| Solubility | Water-soluble (tetrasodium salt) |

Q. Table 2. Recommended Analytical Techniques

| Technique | Application | Parameters |

|---|---|---|

| -NMR | Confirm aromatic substituents | DO, 400 MHz |

| HRMS | Verify molecular ion | Negative-ion ESI |

| HPLC | Purity assessment | C18 column, 0.1% TFA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.